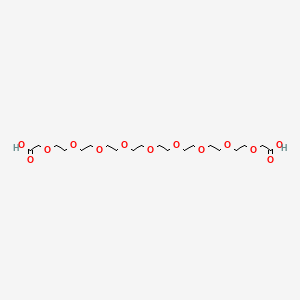

Hoocch2O-peg8-CH2cooh

Description

Conceptual Framework of PEGylation in Advanced Materials and Biomedical Sciences

PEGylation is the process of covalently or non-covalently attaching PEG chains to molecules, nanoparticles, or surfaces. researchgate.netekb.eg This modification is a cornerstone strategy in biomedical and pharmaceutical sciences, primarily aimed at improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents. researchgate.netnih.gov The fundamental principle behind PEGylation lies in the unique physicochemical properties of PEG: it is a hydrophilic, biocompatible, and non-immunogenic polymer. ekb.egmdpi.com When attached to a drug or carrier, the PEG chain forms a hydrophilic shield, which can increase the molecule's hydrodynamic size. ekb.egmdpi.com This "stealth" effect sterically hinders interactions with the immune system, reducing opsonization and subsequent clearance by the reticuloendothelial system (RES). nih.govmdpi.com The result is a prolonged circulation half-life, improved stability, and enhanced solubility of hydrophobic drugs. ekb.egnih.gov

In materials science, PEG functionalization is used to impart hydrophilicity, prevent non-specific protein adsorption on surfaces, and create biocompatible coatings for medical implants and devices. nih.govresearchgate.net The ability of PEG to resist protein fouling is critical for biosensors, tissue engineering scaffolds, and drug delivery nanoparticles. nih.govacs.org The versatility of PEGylation stems from the ability to modify the terminal hydroxyl groups of the PEG chain with various functional moieties, allowing for tailored conjugation to a wide array of substrates. mdpi.com

Significance of Dicarboxylic Acid Functionality in Polymer Design

Dicarboxylic acids are organic compounds containing two carboxylic acid (-COOH) functional groups. Their incorporation into polymer structures is a critical design element that imparts specific functionalities and properties. These terminal acid groups are pivotal for a variety of chemical modifications and applications.

The primary significance of dicarboxylic acid functionality lies in its ability to serve as a versatile linker or building block in polymer synthesis. researchgate.netmdpi.com The two carboxyl groups can react with corresponding functional groups, such as amines or hydroxyls, to form stable amide or ester bonds, respectively. This allows for the straightforward synthesis of polyesters and polyamides through polycondensation reactions. mdpi.com

Furthermore, the carboxylic acid groups provide reactive handles for covalent conjugation to other molecules. In biomedical applications, this is particularly valuable for attaching polymers like PEG to proteins, peptides, or drug molecules that possess amine groups. biochempeg.com This process can enhance the therapeutic efficacy of the conjugated molecule. The presence of acidic groups can also influence the mechanical properties of the resulting polymer, potentially increasing chain length and strength. researchgate.net Aromatic dicarboxylic acids are frequently used due to their stability and defined coordination modes in the assembly of complex structures like coordination polymers and metal-organic frameworks (MOFs). acs.org

Overview of Carboxymethyl-Terminated Poly(ethylene glycol) Structures: A Historical and Contemporary Perspective

The concept of modifying proteins with PEG to reduce immunogenicity was first proposed in the late 1960s. nih.gov This pioneering work laid the foundation for the development of various functionalized PEGs. Carboxymethyl-terminated PEGs, often referred to as PEG diacids or poly(ethylene glycol) bis(carboxymethyl) ether, represent a significant class of homobifunctional PEG derivatives. biochempeg.com These polymers feature a carboxylic acid group at each end of the linear polyether chain.

Historically, the synthesis of such ether dicarboxylic acids involved reactions like the carbonylation of cyclic ethers or processes starting from lactones. cjcatal.comgoogle.com Early methods focused on creating these valuable intermediates for the production of polyamides and polyesters. cjcatal.com Contemporary synthesis often involves the Williamson ether synthesis, a classic and cost-effective method for forming ethers from alcohols and alkyl halides. acs.orgresearchgate.net

Today, carboxymethyl-terminated PEGs are widely used as linkers in medical research, drug-release systems, and nanotechnology. biochempeg.com Their ability to increase the solubility and stability of conjugated molecules, such as peptides and proteins, while reducing immunogenicity is highly valued. biochempeg.com They are instrumental in creating hydrogels, modifying surfaces to prevent non-specific binding, and forming the backbone of advanced drug delivery systems like nanoparticles and micelles. cd-bioparticles.net

Research Gaps and Emerging Opportunities in the Study of HOOCCH2O-PEG8-CH2COOH

While functionalized PEGs are well-established, specific oligomers like this compound present unique opportunities and areas for further investigation. This molecule is a discrete-length PEG (dPEG®) linker, meaning it has a precisely defined number of ethylene (B1197577) oxide units, which eliminates the dispersity (polydispersity) found in traditional polymer synthesis. acs.org

Research Gaps:

Detailed Physicochemical Characterization: While general properties of PEG diacids are known, comprehensive data on the specific conformational dynamics, solution behavior, and precise hydrodynamic radius of the PEG8 variant are not extensively published.

Comparative Efficacy in Bioconjugation: There is a lack of direct comparative studies analyzing the efficiency of this compound as a linker in applications like PROTACs (Proteolysis Targeting Chimeras) versus other PEG linkers of varying lengths (e.g., PEG4, PEG7). medchemexpress.com Understanding how the eight-unit ethylene glycol chain specifically impacts the spatial and kinetic parameters of ternary complex formation in PROTACs is a key gap.

Degradation and Metabolite Studies: Although PEGs with ester linkages are designed to be biodegradable, the precise in vivo cleavage and metabolic fate of the ether-linked carboxymethyl termini of this specific compound are not fully elucidated.

Performance in Solid-State Electrolytes: PEG-functionalized materials are being explored for solid-state polyelectrolytes in batteries. researchgate.net The performance of a uniform, short-chain dicarboxylic acid PEG like the PEG8 variant in this context is an under-explored area.

Emerging Opportunities:

PROTAC and Molecular Glue Development: The defined length of this compound makes it an ideal candidate for optimizing the distance and orientation between a target protein and an E3 ligase in PROTAC design. Systematic studies using this linker could lead to more potent and selective protein degraders.

Uniform Nanoparticle Formulation: Its precise molecular weight and structure can be leveraged to create highly uniform and well-characterized nanoparticles for targeted drug delivery, with predictable loading and release profiles.

Surface Modification and Biosensors: As a monodisperse linker, it can be used to create highly ordered and defined surface modifications on biosensors, potentially leading to improved sensitivity and reproducibility.

Advanced Hydrogel Formulation: The homobifunctional nature of the molecule allows it to act as a precise cross-linker in the formation of hydrogels with well-controlled mesh sizes and mechanical properties, which is advantageous for tissue engineering and controlled release applications.

Interactive Data Tables

Below are tables summarizing the key properties and classifications of the discussed compound.

Table 1: Chemical Identification of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

| CAS Number | 1432970-26-7 chemicalbook.com |

| Molecular Formula | C20H38O13 |

| Molecular Weight | 486.5 g/mol |

| Structure | Linear poly(ethylene glycol) with 8 repeating ethylene oxide units, terminated by carboxymethyl groups. |

Table 2: Compound Names Mentioned

| Compound Name | Chemical Class / Description |

|---|---|

| This compound | Dicarboxylic acid terminated poly(ethylene glycol) |

| Poly(ethylene glycol) (PEG) | Polyether |

| Dicarboxylic Acids | Organic acids with two carboxyl groups |

| Polyesters | Polymers with ester functional groups |

| Polyamides | Polymers with amide functional groups |

| Carboxymethyl cellulose (B213188) (CMC) | Cellulose derivative |

| 4,4'-diphenyl ether dicarboxylic acid | Aromatic dicarboxylic acid |

| Isosorbide | A diol derived from glucose |

| Adipic acid | Dicarboxylic acid |

Structure

2D Structure

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O13/c21-19(22)17-32-15-13-30-11-9-28-7-5-26-3-1-25-2-4-27-6-8-29-10-12-31-14-16-33-18-20(23)24/h1-18H2,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESCDMOORXHBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCC(=O)O)OCCOCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for Hoocch2o Peg8 Ch2cooh

Direct Functionalization Approaches for Poly(ethylene glycol) Oligomers

Direct functionalization methods involve the conversion of the terminal alcohol groups of octaethylene glycol into carboxylic acids or carboxymethyl groups in one or two steps. These approaches are often favored for their atom economy and straightforward nature.

A direct route to synthesize PEG dicarboxylic acids involves the oxidation of the terminal primary alcohols of the corresponding PEG diol. For HOOC(CH2O)nCH2COOH type compounds, this requires the oxidation of HO(CH2CH2O)n+1H. However, to obtain the target compound, HOOCCH2O-PEG-OCH2COOH, a two-step process of carboxymethylation followed by oxidation is implied, or more commonly, the methods described below are used. For the direct oxidation of PEG diols to their corresponding dicarboxylic acids, several effective methods have been developed.

Catalytic oxidation using platinum on a carbon support (Pt/C) in an aqueous solution is a well-established method. google.comgoogle.com This process typically uses oxygen as the terminal oxidant under relatively mild temperature and pressure conditions. google.com The reaction converts the terminal -CH2OH groups to -COOH groups. For shorter PEG oligomers, high conversion rates can be achieved. google.com Another powerful method is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst. acs.orgnih.gov The TEMPO-catalyzed oxidation, often using sodium hypochlorite (B82951) (bleach) as the primary oxidant, is highly efficient for converting primary alcohols to carboxylic acids under mild, aqueous conditions. researchgate.netgoogle.com

Table 1: Comparison of Direct Oxidation Methods for PEG Diols

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Key Findings |

| Platinum-Catalyzed Oxidation | Platinum on Carbon (Pt/C), O₂ | Aqueous solution, 20-80°C google.com | High selectivity for dicarboxylic acid, reusable catalyst. | Yields of 80-90% are achievable with high conversion of the glycol. google.com |

| TEMPO-Catalyzed Oxidation | TEMPO, NaOCl, KBr | Biphasic (e.g., CH₂Cl₂/H₂O), pH 8.6-11 acs.orggoogle.com | High efficiency, mild conditions, metal-free. acs.orgnih.gov | Can achieve >90% yield; catalyst can be supported on PEG for easy recovery. researchgate.net |

| Chromium Trioxide Oxidation | CrO₃, H₂SO₄ | Aqueous acidic solution | Cost-effective reagent. | High conversion (>98%) but requires extensive purification to remove chromium residues. tandfonline.com |

The synthesis of the specific target compound, HOOCCH2O-PEG8-CH2COOH, is most commonly achieved via a Williamson ether synthesis. numberanalytics.comwikipedia.org This SN2 reaction involves the deprotonation of the terminal hydroxyl groups of octaethylene glycol to form a dialkoxide, which then acts as a nucleophile. masterorganicchemistry.com This dialkoxide reacts with a haloacetic acid or its ester, such as chloroacetic acid or bromoacetic acid. tandfonline.comwikipedia.org

The reaction is typically carried out in a suitable solvent using a strong base like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) to generate the alkoxide. The subsequent addition of the haloacetic acid derivative results in the formation of the carboxymethyl ether linkages at both ends of the PEG chain.

Oxidation of Terminal Alcohol Groups

Indirect Functionalization via Precursor Synthesis and Subsequent Conversion

Indirect methods provide greater control over the reaction and can lead to higher purity products by avoiding side reactions. These routes often involve the use of protecting groups that are removed in the final step of the synthesis.

A highly effective strategy for synthesizing this compound involves reacting the octaethylene glycol dialkoxide with a haloacetate ester where the acid functionality is protected. epo.org The tert-butyl ester is a common protecting group for this purpose. nbinno.com The synthetic route proceeds as follows:

Alkoxide Formation: Octaethylene glycol is treated with a strong base (e.g., NaH) to form the dialkoxide.

Alkylation: The dialkoxide is reacted with an excess of tert-butyl bromoacetate. orgsyn.orgsigmaaldrich.com This SN2 reaction forms a PEG-dicarboxylic acid di-tert-butyl ester intermediate.

Deprotection: The tert-butyl protecting groups are removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final dicarboxylic acid product with high purity. epo.org This method is advantageous because the tert-butyl ester is stable to the basic conditions of the alkylation step but can be cleaved cleanly without affecting the ether linkages of the PEG backbone. epo.org

Table 2: Protection-Deprotection Synthesis Route

| Step | Reagents | Purpose | Key Outcome |

| 1. Deprotonation | Octaethylene glycol, Sodium Hydride (NaH) | Generate a strong nucleophile (dialkoxide). | Formation of the disodium (B8443419) salt of octaethylene glycol. |

| 2. Alkylation | tert-butyl bromoacetate | Introduce protected carboxymethyl groups. nbinno.com | Synthesis of the di-tert-butyl ester precursor. |

| 3. Deprotection | Trifluoroacetic Acid (TFA), Dichloromethane (B109758) (DCM) | Remove the tert-butyl groups to reveal the carboxylic acids. epo.org | Formation of the final this compound product. |

While not a standard method for producing a monodisperse compound like this compound, polycondensation techniques can be used to create PEG-like copolymers with biodegradable linkages. These approaches typically involve the reaction of dicarboxylic acids with diols. For instance, Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst, can be employed to form polyesters from dicarboxylic acids (like glutamic acid derivatives) and PEG diols. lp.edu.ua

These polyester-PEGs contain ester bonds that are susceptible to hydrolysis, rendering them biodegradable. While this approach yields polydisperse polymers, the underlying chemistry of forming ester linkages between an acid and a PEG alcohol is relevant to the broader field of PEG functionalization.

Protection-Deprotection Strategies for Carboxylic Acid Groups

Purification Strategies for High Purity Polymer Derivatives

The purification of monodisperse PEG derivatives is critical to remove starting materials, reagents, and any side products (e.g., mono-functionalized PEG). researchgate.net For a dicarboxylic acid product, failure to remove the starting diol can lead to issues in subsequent conjugation reactions.

Chromatography-Free Purification: For discrete PEG oligomers, chromatography-free purification methods are highly desirable for scalability and cost-effectiveness. researchgate.netrsc.org These methods often rely on the differential solubility of the product and impurities. A common technique involves precipitation or crystallization. tandfonline.com After a reaction, the product can often be precipitated from the reaction mixture by adding a non-solvent, such as diethyl ether, while the impurities remain in solution. tandfonline.com Washing the precipitate and recrystallization can further enhance purity. google.com

Extraction and Precipitation: Aqueous workup is a standard procedure. The reaction mixture can be diluted and extracted with an organic solvent like dichloromethane. The organic layers are then combined, washed with water and brine, dried, and concentrated. The final product is often precipitated by adding an antisolvent like cold ether. tandfonline.com

Other Methods: For PEG derivatives in general, techniques such as dialysis and size exclusion chromatography are common, particularly for higher molecular weight or polydisperse samples. nih.gov For a well-defined, small molecule like this compound, crystallization and solvent washing are often sufficient to achieve high purity. orgsyn.orggoogle.com

Process Optimization for Scalable Synthesis

The scalable synthesis of this compound, a discrete polyethylene (B3416737) glycol (PEG) derivative, requires careful optimization of reaction parameters to ensure high yield, purity, and process efficiency while minimizing costs and complex purification steps. The primary synthetic route involves the carboxymethylation of octaethylene glycol (HO-PEG8-OH) via a Williamson ether synthesis. Process optimization focuses on key variables within this synthesis, including the choice of base, solvent, reaction temperature, and reactant stoichiometry.

The Williamson ether synthesis for producing PEG dicarboxylic acids can be prone to side reactions, such as depolymerization of the PEG chain under harsh basic conditions. nih.govrsc.org Therefore, achieving a balance between reaction rate and selectivity is crucial for large-scale production. rsc.org Solid-phase synthesis has been explored as a method to produce monodisperse PEGs and their derivatives with high yields and purity, avoiding the need for multiple chromatographic purification steps that can hinder large-scale production. nih.gov This technique involves using a resin support and allows for intermediates to be purified by simple washing, potentially suppressing the anionic depolymerization of PEG intermediates. nih.gov

Another key aspect of optimization is the purification of the final product. For similar PEG derivatives, purification strategies involve removing linear precursors through quantitative oxidation of terminal alcohol groups to carboxyl groups, followed by their removal using a basic ion-exchange resin. researchgate.net

For the conversion of terminal hydroxyl groups to carboxylic acids, catalytic oxidation presents a scalable alternative to stoichiometric reagents. Processes using platinum-on-carbon catalysts with oxygen as the oxidizing agent have been developed for producing PEG dicarboxylic acids. google.comgoogle.com Optimization of this method involves adjusting temperature (typically 60-80°C), oxygen pressure (80 psig or greater is preferred), and catalyst loading to achieve high selectivity and quantitative conversion of the glycol. google.com

The following table summarizes key parameters and their effects on the synthesis, based on findings from related PEG carboxymethylation and oxidation processes, providing a framework for the scalable synthesis of this compound.

Table 1: Process Optimization Parameters for the Synthesis of PEG Dicarboxylic Acids This table is interactive. Users can sort the data by clicking on the column headers.

| Parameter | Condition/Reagent | Effect on Process | Research Finding |

|---|---|---|---|

| Base | Sodium Hydride (NaH) | Effective for Williamson ether synthesis but can promote PEG depolymerization at elevated temperatures. rsc.org | Provides a good balance between reaction progress and depolymerization rate when used in THF at 40°C. rsc.org |

| Potassium Hexa-methyl-disilazide (KHMDS) | Promotes rapid and complete Williamson ether synthesis (minute-scale), potentially avoiding side reactions. acs.org | Enables high-yield synthesis of long-chain monodisperse PEGs by minimizing side reactions seen with stronger bases like NaH. acs.org | |

| Sodium Hydroxide (NaOH) | Used in phase-transfer catalysis or aqueous conditions for carboxymethylation. researchgate.netgoogle.com | Concentration must be optimized to solubilize hydroxyl groups and enhance etherification without causing excessive side reactions. researchgate.net | |

| Solvent | Tetrahydrofuran (THF) | Common solvent for Williamson ether synthesis using hydride bases. rsc.org | Balances reactant solubility and reaction rate. rsc.org |

| Isopropanol (B130326) | Often used as the reaction medium for carboxymethylation of polysaccharides. researchgate.net | The ratio of isopropanol to the substrate is a key parameter affecting the degree of substitution. researchgate.net | |

| Water | Used in catalytic oxidation processes. google.comgoogle.com | Concentration of glycol in water (typically 3-20% by weight) affects reaction rate and product recovery. google.comgoogle.com | |

| Temperature | 40°C - 50°C | Optimal range for minimizing depolymerization during Williamson ether synthesis with NaH. rsc.orgnih.gov | Higher temperatures increase reaction rate but also the rate of undesirable side reactions. rsc.org |

| 60°C - 80°C | Preferred range for platinum-catalyzed oxidation of glycols. google.com | Temperatures above 90°C lead to low selectivity, while rates drop significantly below 50°C. google.com | |

| Purification | Solid-Phase Synthesis | Eliminates the need for column chromatography for intermediates. nih.gov | Enables chromatography-free synthesis of PEG derivatives with high or quantitative overall yields. nih.gov |

| Ion-Exchange Resin | Effective for removing linear precursors with terminal carboxyl groups. researchgate.net | Allows for the purification of cyclic PEGs by removing oxidized linear impurities. researchgate.net | |

| Reactant | Haloacetic Acid (e.g., Bromoacetic acid) | The alkylating agent in the Williamson ether synthesis to form the carboxymethyl ether. nih.gov | The ratio of haloacetic acid to the PEG diol is critical for achieving complete dicarboxylation. epo.org |

Chemical Reactivity and Derivatization Strategies of Hoocch2o Peg8 Ch2cooh

Mechanisms of Carboxylic Acid Activation for Covalent Conjugation and Polymerization

The carboxylic acid groups of HOOCCH2O-PEG8-CH2COOH are relatively weak acids and require activation to facilitate efficient reactions with nucleophiles like amines and alcohols for the formation of amide and ester bonds, respectively. axispharm.com Several mechanisms are employed to enhance the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack.

One of the most prevalent methods for activating carboxylic acids is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). thermofisher.com The mechanism involves the reaction of EDC with a carboxyl group to form a highly reactive O-acylisourea intermediate. thermofisher.comnih.gov This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the original carboxylic acid. thermofisher.com

A potential side reaction in carbodiimide (B86325) chemistry is the formation of an N-acylurea byproduct, which can occur if the O-acylisourea intermediate rearranges. rsc.org The addition of NHS minimizes this side reaction by rapidly converting the intermediate to the more stable NHS ester. rsc.org

Beyond the in-situ formation via EDC/NHS, pre-activated esters of this compound can be synthesized and isolated. These activated esters, such as NHS esters, are valuable reagents in bioconjugation as they can be stored and used for subsequent reactions with amine-containing molecules. thermofisher.comgoogle.com The formation of these esters typically involves reacting the dicarboxylic acid with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in a non-aqueous solvent. thermofisher.com

Symmetric anhydrides can also be formed from dicarboxylic acids. In some cases, particularly with polymeric acids where carboxyl groups are in close proximity, the reaction with EDC can lead to the formation of an intramolecular anhydride (B1165640). rsc.org For a linear PEG linker like this compound, intermolecular anhydride formation between two PEG molecules is more likely. These anhydrides are also reactive towards nucleophiles but can be more prone to hydrolysis than NHS esters.

The following table summarizes common activating agents and the resulting intermediates.

| Activating Agent(s) | Intermediate Formed | Key Characteristics |

| EDC | O-acylisourea | Highly reactive, unstable in water, prone to hydrolysis and N-acylurea formation. thermofisher.com |

| EDC / NHS | NHS Ester | More stable than O-acylisourea, amine-reactive, reduced side reactions. thermofisher.comrsc.org |

| DCC / NHS | NHS Ester | Used for synthesis of isolatable activated esters, typically in organic solvents. thermofisher.com |

| Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Similar to EDC but not water-soluble, used in organic synthesis. thermofisher.com |

| Diglycolic Anhydride | Mixed Anhydride | Can be used for acylation reactions. nih.gov |

While carbodiimide-mediated coupling is widely used, other chemistries can leverage the carboxylic acid groups of this compound.

Acid Halides : The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride. This highly reactive intermediate can then readily react with amines or alcohols. However, the harsh conditions required for this conversion may not be suitable for sensitive biomolecules. google.com

Triazine Reagents : Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can activate carboxylic acids for amidation. rsc.org DMTMM is reported to be more stable against hydrolysis compared to EDC-based intermediates, potentially leading to higher yields in protic solvents. rsc.org

Boric Acid Catalysis : Boric acid has been shown to catalyze the direct amidation of carboxylic acids and amines. orgsyn.orgdiva-portal.org The addition of PEG as a co-catalyst can enhance the reaction rate, possibly through the formation of a PEG-boric ester complex. orgsyn.org This method avoids potentially toxic coupling agents and harsh conditions.

Photoredox Catalysis : Visible light-mediated photoredox catalysis has been demonstrated as a method for using carboxylic acids as a source for radical conjugate additions, representing a traceless activation strategy. acs.org

Formation of Activated Esters and Anhydrides

Amidation and Esterification Reactions with Model Compounds

The activated carboxyl groups of this compound readily undergo amidation and esterification with model compounds containing primary amines and alcohols, respectively. These reactions are fundamental to its application as a crosslinker or for surface modification. axispharm.compolysciences.com

The kinetics of amidation and esterification are highly dependent on the activation method and reaction conditions.

Thermodynamics : Esterification reactions are typically equilibrium-limited. ub.edu The standard enthalpy change (ΔH°) for the esterification of levulinic acid with 1-butene, for example, was found to be exothermic, with a value of approximately -32.9 kJ/mol. ub.edu The entropy change (ΔS°) was negative, as expected for a reaction that combines two molecules into one. ub.edu The formation of a stable amide bond is thermodynamically favorable. The direct thermal amidation of carboxylic acids and amines is possible at high temperatures (>100 °C), but coupling agents allow the reaction to proceed under milder conditions. chemistrysteps.com

The following table presents a conceptual overview of thermodynamic parameters for these reactions.

| Reaction Type | Enthalpy (ΔH) | Entropy (ΔS) | Gibbs Free Energy (ΔG) | Key Considerations |

| Esterification | Typically Exothermic (-) | Negative (-) | Spontaneity depends on T | Reversible reaction; water removal drives equilibrium forward. acs.orgub.edu |

| Amidation (with activation) | Exothermic (-) | Negative (-) | Spontaneous (-) | Formation of stable amide bond is a strong thermodynamic driving force. chemistrysteps.com |

The success of conjugation reactions with this compound is critically dependent on optimizing reaction conditions to maximize efficiency and selectivity.

pH : The pH of the reaction medium is one of the most critical parameters in EDC/NHS chemistry. rsc.org The activation of the carboxylic acid with EDC is most efficient in acidic conditions (pH 4.5–5.5), which promotes the formation of the O-acylisourea intermediate. thermofisher.comresearchgate.net However, the subsequent amidation reaction with a primary amine is most efficient at a pH between 7 and 8.5, where the amine is deprotonated and thus more nucleophilic. researchgate.netnih.gov A common strategy is a two-step, one-pot reaction where the carboxylic acid is activated at a lower pH, followed by an increase in pH before adding the amine-containing molecule. The stability of the NHS-ester is also pH-dependent, with increased hydrolysis at alkaline pH values. researchgate.net

Temperature : Lower temperatures (e.g., 4 °C to room temperature) are generally preferred for bioconjugation reactions to minimize hydrolysis of activated intermediates and preserve the stability of sensitive biomolecules like proteins. rsc.org However, for the synthesis of polymers, higher temperatures can be used to increase the reaction rate. acs.org

Solvent : Aqueous buffers (like MES buffer at pH 4.5-6.0) are common for bioconjugation with water-soluble linkers like this compound. thermofisher.com Organic solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) may be used for reactions involving less soluble molecules or for the synthesis of activated esters. nih.govnih.gov The choice of solvent can also influence the pKa of the reactants and thus the optimal pH for the reaction. nih.gov

Stoichiometry : The molar ratio of the coupling agents (EDC, NHS) to the carboxylic acid and the ratio of the PEG linker to the target molecule are crucial. A molar excess of EDC and NHS is often used to ensure efficient activation of the carboxyl groups. thermofisher.com

The table below summarizes the influence of key reaction conditions.

| Parameter | Effect on EDC/NHS Coupling | General Recommendation |

| pH | Affects carboxyl activation, amine nucleophilicity, and intermediate stability. researchgate.net | Activation step: pH 4.5-6.0. thermofisher.com Coupling step: pH 7.0-8.5. nih.gov |

| Temperature | Higher T increases reaction rates but also hydrolysis and potential degradation of biomolecules. rsc.orgacs.org | 4°C to Room Temperature for bioconjugation. |

| Solvent | Influences solubility of reactants and can alter pKa values. nih.gov | Aqueous buffers (e.g., MES, PBS) for biomolecules; organic solvents (e.g., DMF, DCM) for synthesis. |

| Reactant Ratio | Excess coupling agents drive the activation reaction to completion. thermofisher.com | Molar excess of EDC/NHS over carboxylic acid groups. |

Kinetic and Thermodynamic Aspects of Functional Group Coupling

Modulation of Terminal Group Reactivity by the Poly(ethylene glycol) Scaffold

The presence of the eight-unit poly(ethylene glycol) scaffold between the two terminal carboxymethyl groups in this compound plays a critical role in dictating their chemical behavior. This modulation is primarily attributed to a combination of electronic and steric effects, which influence the acidity and accessibility of the carboxyl groups.

Table 1: Comparison of pKa1 Values for Dicarboxylic Acids with Varying Chain Lengths

| Compound Name | Chemical Structure | pKa1 |

| Oxalic Acid | HOOC-COOH | 1.46 |

| Malonic Acid | HOOC-CH₂-COOH | 2.85 |

| Succinic Acid | HOOC-(CH₂)₂-COOH | 4.21 |

| Glutaric Acid | HOOC-(CH₂)₃-COOH | 4.34 |

| Adipic Acid | HOOC-(CH₂)₄-COOH | 4.43 |

| Acetic Acid (Monocarboxylic) | CH₃COOH | 4.76 |

This table illustrates the trend that as the number of separating methylene (B1212753) groups increases, the electronic influence of one carboxyl group on the other decreases, and the pKa1 value approaches that of a simple monocarboxylic acid. quora.com The flexible, electron-donating PEG8 chain would further modulate this effect.

Steric Hindrance and Conformational Effects: The flexible and hydrophilic PEG8 chain is highly mobile in solution and can adopt various conformations. nih.gov It creates a dynamic "hydrophilic shield" or "conformational cloud" around the molecule. mdpi.com This cloud can sterically hinder the approach of reactants to the terminal carboxyl groups, thereby modulating their reactivity. nih.govrsc.org The extent of this steric hindrance is a function of the PEG chain length and the solvent environment. rsc.org While longer PEG chains provide more potent steric hindrance, even the eight units in this linker can influence reaction kinetics, for instance, by restricting access for bulky activating agents or substrates. nih.govrsc.org

Orthogonal Functionalization Strategies for Multifunctional Constructs

The symmetrical, homobifunctional nature of this compound presents a unique challenge and opportunity: the creation of heterobifunctional or multifunctional constructs. This requires strategies to differentiate the two chemically identical carboxylic acid groups, a process known as orthogonal functionalization. Such strategies are essential for the stepwise synthesis of complex molecules like antibody-drug conjugates or targeted drug delivery systems. encapsula.comresearchgate.net

Protecting Group Strategy: A more controlled and efficient approach involves the use of protecting groups. This strategy allows for the selective "masking" of one carboxyl group, enabling the other to react selectively. After the first conjugation, the protecting group is removed, revealing the second carboxyl group for a subsequent, different reaction. google.combeilstein-journals.org This creates a truly heterobifunctional molecule from a homobifunctional starting material.

Common protecting groups for carboxylic acids include esters like methyl, ethyl, benzyl (B1604629) (Bn), and tert-butyl (t-Bu) esters. google.com The choice of protecting group is critical and depends on the stability required during the first reaction and the mildness of the conditions needed for its removal to avoid damaging the rest of the conjugate. For example, a tert-butyl ester is stable to many reaction conditions but can be removed with mild acid, while a benzyl ester is often removed by catalytic hydrogenation. google.combeilstein-journals.org The use of base-labile protecting groups has also been explored to create a more streamlined, one-pot deprotection and coupling process. beilstein-journals.orgbeilstein-journals.org

Table 2: Orthogonal Protection and Derivatization Strategy for HOOC-PEG8-COOH

| Step | Description | Reagents & Conditions | Resulting Intermediate/Product |

| 1. Mono-protection | One of the two carboxylic acid groups is selectively protected as an ester (e.g., a benzyl ester). | Benzyl alcohol (BnOH), DCC/DMAP or acid catalyst | HOOC-CH₂O-PEG8-CH₂COOBn |

| 2. First Conjugation | The remaining free carboxylic acid is activated and reacted with the first molecule (Molecule A), which typically contains a primary amine. | 1. EDC, NHS2. H₂N-Molecule A | (Molecule A)-NHCO-CH₂O-PEG8-CH₂COOBn |

| 3. Deprotection | The protecting group is removed to reveal the second carboxylic acid group. | Catalytic Hydrogenation (e.g., H₂, Pd/C) | (Molecule A)-NHCO-CH₂O-PEG8-CH₂COOH |

| 4. Second Conjugation | The newly exposed carboxylic acid is activated and reacted with a different molecule (Molecule B). | 1. EDC, NHS2. H₂N-Molecule B | (Molecule A)-NHCO-CH₂O-PEG8-CH₂CONH-(Molecule B) |

This table outlines a general synthetic pathway for creating a heterobifunctional conjugate from a homobifunctional starting material using a protecting group strategy. DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and NHS (N-hydroxysuccinimide) are common reagents in peptide and ester coupling reactions. broadpharm.comjenkemusa.combiochempeg.com

The development of such orthogonal strategies is crucial for leveraging symmetrical linkers like this compound in advanced applications, enabling the precise assembly of complex, multifunctional biomaterials and therapeutic agents. acs.orgscispace.com

Applications As a Molecular Building Block in Advanced Materials and Bioconjugates

Polymer Synthesis and Network Formation.sigmaaldrich.comsigmaaldrich.cn

The ability of HOOC-CH2O-PEG8-CH2COOH to form polymeric structures is a cornerstone of its utility. It can be incorporated into polymer chains or used to create crosslinked networks with tailored properties.

Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, are a key application for this compound. researchgate.net The dicarboxylic acid groups of HOOC-CH2O-PEG8-CH2COOH can react with complementary functional groups, such as amines or hydroxyls on other polymer chains, to form stable crosslinks. This process is fundamental to creating hydrogels with specific mechanical and degradation characteristics. researchgate.net For instance, the reaction with amine-functionalized polymers in the presence of activating agents like N-hydroxysuccinimide (NHS) esters leads to the formation of robust hydrogel networks. d-nb.inforesearchgate.net

Table 1: Factors Influencing Hydrogel Properties

| Parameter | Effect on Hydrogel Properties |

|---|---|

| Concentration of HOOC-CH2O-PEG8-CH2COOH | Higher concentrations generally lead to increased crosslinking density, resulting in stiffer and less swollen hydrogels. researchgate.net |

| Molecular Weight of Polymer Backbone | The molecular weight of the polymer being crosslinked influences the mesh size and mechanical strength of the hydrogel network. |

| Reaction Conditions (pH, Temperature) | Can affect the rate and efficiency of the crosslinking reaction, thereby influencing the final hydrogel structure. |

| Presence of Activating Agents | Agents like EDC and NHS facilitate the reaction between the carboxylic acid and amine groups, leading to more efficient crosslinking. researchgate.net |

HOOC-CH2O-PEG8-CH2COOH can be copolymerized with other monomers to create linear or branched polymers with a range of properties. This approach allows for the development of materials with tunable characteristics, where the ratio of the PEG dicarboxylic acid to other monomers dictates the final properties of the copolymer. researchgate.netmdpi.com For example, copolymerization with hydrophobic monomers can yield amphiphilic polymers that self-assemble into complex structures in aqueous environments. semanticscholar.org

This strategy is particularly useful for creating materials with specific thermal or mechanical properties. The incorporation of the flexible PEG-8 unit can impart increased elasticity and water solubility to otherwise rigid polymer backbones. The ability to create block copolymers, where distinct blocks of different polymers are joined together, opens up possibilities for designing materials with controlled morphologies and functionalities. semanticscholar.org

Hydrogel Fabrication via Crosslinking Reactions

Surface Modification and Biointerface Engineering.sigmaaldrich.comlouisville.edu

The ability to modify the surfaces of materials is crucial for controlling their interaction with biological systems. HOOC-CH2O-PEG8-CH2COOH is an effective agent for this purpose, enabling the creation of biocompatible and fouling-resistant surfaces.

Biofouling, the undesirable adhesion of proteins, cells, and microorganisms to surfaces, is a significant challenge in many biomedical and industrial applications. susos.comengineering.org.cn PEG-based coatings are well-known for their ability to resist biofouling. sigmaaldrich.comresearchgate.net The carboxylic acid groups of HOOC-CH2O-PEG8-CH2COOH provide a means to covalently attach these PEG chains to a variety of substrates. sigmaaldrich.com This "grafting-to" approach creates a dense layer of PEG on the surface, which forms a hydration layer that sterically hinders the approach of fouling species. engineering.org.cn

This method has been successfully used to create non-fouling surfaces on materials like titanium oxide and gold. sigmaaldrich.com The resulting coatings have been shown to significantly reduce the adsorption of proteins and the attachment of cells, thereby enhancing the performance and longevity of medical implants, biosensors, and other devices. sigmaaldrich.comsusos.com

Beyond preventing non-specific interactions, the surface modification of materials with HOOC-CH2O-PEG8-CH2COOH can actively enhance their biocompatibility. sigmaaldrich.com The hydrophilic and bio-inert nature of PEG helps to minimize the foreign body response when a material is introduced into the body. By creating a PEGylated surface, the underlying substrate is effectively masked from the biological environment, reducing the likelihood of an inflammatory or immune reaction. sigmaaldrich.com This is particularly important for implantable devices, where long-term integration with surrounding tissues is desired.

Non-Fouling Coatings through Covalent Grafting

Nanoparticle and Microparticle Functionalization (Pre-clinical/In Vitro).sigmaaldrich.comresearchgate.netdokumen.pubescholarship.org

The functionalization of nanoparticles and microparticles with HOOC-CH2O-PEG8-CH2COOH is a key strategy in the development of advanced drug delivery systems and diagnostic tools. nih.govnih.gov The PEG component provides "stealth" properties, prolonging the circulation time of the particles in the bloodstream by reducing their uptake by the immune system. nih.gov The carboxylic acid groups serve as versatile handles for the attachment of targeting ligands, such as antibodies or peptides, which can direct the particles to specific cells or tissues. nih.govnih.gov

In preclinical and in vitro studies, nanoparticles functionalized with this PEG linker have demonstrated enhanced stability and targeted delivery capabilities. windows.netgaomingyuan.com For example, iron oxide nanoparticles coated with PEG dicarboxylic acids have been investigated as contrast agents for magnetic resonance imaging (MRI). gaomingyuan.com The ability to attach both imaging agents and therapeutic drugs to the same nanoparticle opens up possibilities for theranostics, a combined diagnostic and therapeutic approach.

Table 2: Research Findings on Functionalized Particles

| Particle Type | Functionalization | Research Finding | Application Area (Pre-clinical/In Vitro) |

|---|---|---|---|

| Iron Oxide Nanoparticles | Coated with HOOC-PEG-COOH | Improved colloidal stability and potential for targeted delivery. gaomingyuan.com | MRI contrast agents, drug delivery. gaomingyuan.com |

| Polymeric Microparticles | Crosslinked with PEG dicarboxylic acids | Tunable degradation rates and mechanical properties. google.com | Tissue engineering scaffolds, controlled release systems. google.comgoogle.com |

| Liposomes | Surface-modified with PEG-dicarboxylic acid derivatives | Enhanced circulation time and potential for targeted drug delivery. nih.gov | Cancer therapy, gene delivery. nih.govnih.gov |

Stabilization and Stealth Properties of Colloidal Systems

The incorporation of HOOC-CH2O-PEG8-CH2COOH onto the surface of colloidal systems, such as nanoparticles and liposomes, is a critical strategy for enhancing their stability and imparting "stealth" characteristics. The PEG8 chain forms a hydrophilic cloud around the particle, which provides several key benefits.

This PEG layer creates a steric barrier that physically prevents the aggregation of nanoparticles, ensuring good colloidal stability and preventing precipitation, particularly in high ionic strength biological fluids. For instance, fluorescent nanoparticles (FNPs) functionalized with a PEGylated shell demonstrate excellent water-dispersibility and maintain colloidal stability for months when stored at 4°C. diva-portal.org This steric hindrance also inhibits the opsonization process, where serum proteins (opsonins) adsorb onto the nanoparticle surface. Opsonization is a primary mechanism that leads to recognition and rapid clearance of nanoparticles by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. By reducing opsonin binding, the PEG8 linker helps to prolong the circulation half-life of the nanoparticles, a crucial feature for intravenously administered therapeutic and diagnostic agents.

The neutral and hydrophilic nature of the PEG chain minimizes non-specific interactions with cells and other biological components, further contributing to the "stealth" effect. This allows the nanocarrier to circulate for longer periods, increasing the probability of it reaching its intended target site.

Design of Targeted Delivery Systems (In Vitro Studies)

The terminal carboxylic acid groups of HOOC-CH2O-PEG8-CH2COOH serve as versatile chemical handles for the attachment of targeting ligands, transforming a standard nanocarrier into a targeted delivery system. This is typically achieved through carbodiimide (B86325) chemistry, where the carboxylic acids are activated to form an active ester, which then readily reacts with amine groups present on targeting moieties like antibodies, peptides, or small molecules.

This strategy allows for the precise engineering of nanoparticles designed to recognize and bind to specific cell surface receptors that are overexpressed on diseased cells, such as cancer cells. For example, by conjugating an antibody specific to a tumor-associated antigen onto a nanoparticle using the PEG8 linker, a system can be created that selectively accumulates at the tumor site.

In vitro studies have demonstrated the effectiveness of this approach. Nanoparticles decorated with targeting ligands via PEG linkers show enhanced cellular uptake by target cells compared to their non-targeted counterparts. For instance, triphenylphosphonium (TPP) and a mitochondria-penetrating peptide (MP) have been conjugated to nanoparticles to achieve specific targeting of mitochondria and lysosomes, respectively. diva-portal.org The PEG linker ensures that the targeting ligand is presented in an accessible manner, extending it away from the nanoparticle surface to facilitate efficient binding with its receptor.

Bioconjugation of Peptides, Proteins, and Nucleic Acids (In Vitro Studies)

HOOC-CH2O-PEG8-CH2COOH is extensively used as a homobifunctional crosslinker for the conjugation of biomacromolecules. The two terminal carboxylic acid groups can be coupled to primary amines (e.g., the N-terminus of a peptide or the side chain of a lysine (B10760008) residue) to form stable amide bonds. This allows for the creation of dimers, the attachment of molecules to surfaces, or the formation of more complex architectures.

The discrete length of the dPEG8 linker is advantageous as it provides a defined spatial separation between the conjugated molecules, which can be critical for maintaining their biological function. The hydrophilic PEG chain also helps to improve the solubility and reduce the aggregation of the resulting bioconjugate.

Strategies for Site-Specific vs. Random Conjugation

The use of a homobifunctional linker like HOOC-CH2O-PEG8-CH2COOH can lead to either random or site-specific conjugation, depending on the strategy employed.

Random Conjugation: When a protein with multiple accessible lysine residues is reacted with an excess of activated HOOC-CH2O-PEG8-CH2COOH, the linker can attach to various sites on the protein surface. This results in a heterogeneous mixture of conjugates with varying numbers of linkers attached at different positions. While straightforward, this approach can sometimes lead to a loss of biological activity if the linker attaches at or near the active site or a critical binding interface.

Site-Specific Conjugation: Achieving site-specific conjugation is often desirable to produce a homogeneous product with preserved biological activity. This can be accomplished through several methods:

N-Terminal Conjugation: Under controlled pH conditions (typically pH 7-8), the N-terminal alpha-amine group can be preferentially targeted over the epsilon-amine groups of lysine residues due to its lower pKa. By carefully controlling the stoichiometry and reaction conditions, it is possible to achieve a higher degree of conjugation at the N-terminus.

Engineered Cysteine or Unnatural Amino Acids: A more precise method involves genetically engineering the target protein to introduce a unique reactive handle, such as a single cysteine residue or an unnatural amino acid with an orthogonal reactive group. While HOOC-CH2O-PEG8-CH2COOH itself does not react with thiols, it can be part of a larger synthetic scheme where it is coupled to a molecule that does, or it can be used in conjunction with other linkers in a multi-step process to connect to these unique sites.

Enzymatic Ligation: Enzymes like sortase or transglutaminase can be used to ligate the PEG linker to a specific recognition sequence on the protein, offering a high degree of specificity.

A patent for an antibody-drug conjugate describes a method where Fmoc-N-amido-dPEG8-acid is used to introduce the linker onto a resin during solid-phase peptide synthesis, demonstrating a controlled, step-wise approach to building a complex conjugate. google.com

Impact on Biomacromolecule Conformation and Activity (In Vitro)

The process of conjugation, or PEGylation, can influence the structure and function of a biomacromolecule. The attachment of the flexible, hydrophilic PEG8 chain can have several effects:

Conformation: The PEG chain can shield the protein surface, potentially stabilizing it against denaturation or proteolysis. However, if conjugation occurs at a functionally important site, it could also disrupt the native conformation and lead to a loss of activity. The defined length of the dPEG8 linker helps to make these effects more predictable compared to traditional, polydisperse PEG polymers.

Activity: The impact on activity is highly dependent on the conjugation site. In vitro assays are essential to confirm that the biological activity of the peptide, protein, or nucleic acid is retained or appropriately modulated after conjugation. For example, in the development of antibody-drug conjugates (ADCs), the linker should not interfere with the antigen-binding affinity of the antibody. Enzyme-linked immunosorbent assays (ELISAs) are commonly used to verify that the conjugated antibody can still bind effectively to its target antigen. google.com Similarly, when creating nucleic acid conjugates, the ability of the nucleic acid to hybridize with its complementary strand must be assessed. The triazole ring, which can be formed using click chemistry in conjunction with PEG linkers, is noted to be more stable against nuclease enzymes than the natural phosphodiester linkage in nucleic acids. semanticscholar.org

The table below summarizes findings from in vitro studies on the impact of conjugation.

| Biomolecule Type | Conjugation Strategy | In Vitro Finding | Reference |

| Antibody (Trastuzumab) | Site-specific via engineered amino acid | The resulting antibody-drug conjugate retained its ability to bind to the Her2 protein as confirmed by ELISA. | google.com |

| Peptides | Solid-phase synthesis | Fmoc-N-amido-dPEG8-acid was successfully incorporated to create peptide-based inhibitors. | iu.edu |

| Nucleic Acid Analogs | Dimerization via linker | Triazole-linked dimers showed increased resistance to nuclease enzymes compared to natural phosphodiester bonds. | semanticscholar.org |

Role in PROTACs and Other Emerging Linker Technologies

The unique properties of HOOC-CH2O-PEG8-CH2COOH make it a valuable component in the design of sophisticated therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that consists of two active moieties—one that binds to a target protein (the protein of interest, POI) and another that binds to an E3 ubiquitin ligase—connected by a chemical linker. By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker is a critical component of a PROTAC, as its length, flexibility, and chemical nature significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient degradation. The dPEG8 linker, with its defined length and hydrophilicity, is an attractive choice for PROTAC design.

Length and Flexibility: The 8-unit PEG chain provides a specific spatial separation between the two binding moieties, which can be optimized to achieve a productive ternary complex geometry.

Reduced Non-specific Binding: The PEG linker can help to minimize non-specific interactions of the PROTAC with other proteins and biological surfaces.

While HOOC-CH2O-PEG8-CH2COOH is a homobifunctional linker, its carboxyl groups can be orthogonally protected and deprotected during synthesis to allow for the sequential attachment of the POI-binding ligand and the E3 ligase-binding ligand, making it a key building block in the construction of the final heterobifunctional PROTAC molecule. Its use is part of a broader strategy in linkerology, where discrete PEG units are employed to fine-tune the properties of advanced therapeutics, including antibody-drug conjugates (ADCs) and other targeted therapies.

Mechanistic Investigations of Hoocch2o Peg8 Ch2cooh Interactions

Interactions with Biological Milieus (In Vitro Models)

The interactions of HOOCCH2O-PEG8-CH2COOH with biological systems are largely dictated by the properties of its polyethylene (B3416737) glycol chain and its terminal carboxylic acid functionalities. In vitro models provide a controlled environment to dissect these interactions at the molecular and cellular levels.

Protein Adsorption Studies on Modified Surfaces

The modification of surfaces with polyethylene glycol, a process known as PEGylation, is a widely adopted strategy to reduce non-specific protein adsorption, a phenomenon that often precedes biofouling and adverse biological responses. The efficacy of this protein repellency is dependent on several factors, including the grafting density and the chain length of the PEG molecules.

Surfaces functionalized with carboxylic acid (COOH) groups have been shown to influence macrophage responses by altering the adsorbed protein layer. nih.gov Studies have indicated that COOH-functionalized surfaces can promote anti-inflammatory responses from macrophages and enhance the adsorption of proteins involved in positive biological pathways like integrin signaling and angiogenesis. nih.govnih.gov

When surfaces are modified with PEG, the density of the PEG chains plays a crucial role. High-density PEG layers are most effective at preventing protein adsorption. researchgate.netnih.gov Research on copolymers like poly(L-lysine)-g-poly(ethylene glycol) (PLL-g-PEG) has demonstrated that protein adsorption is lowest on surfaces with the highest PEG chain surface density and increases as the PEG layer density decreases. researchgate.netnih.gov For instance, a study using PLL-g-PEG with varying graft ratios on niobium pentoxide surfaces showed a clear correlation between higher PEG density and reduced adsorption of proteins like myoglobin, albumin, and fibrinogen. researchgate.netnih.gov

The size of the protein also influences its interaction with PEGylated surfaces. Smaller proteins, such as myoglobin, have been observed to adsorb in higher numbers on PEGylated surfaces compared to larger proteins like fibrinogen. researchgate.netnih.gov This is potentially due to the ability of smaller proteins to penetrate the PEG layer and adsorb between the polymer chains. nih.gov

The conformation of the adsorbed protein is also affected by the PEG surface density. A decrease in PEG surface density has been linked to an increase in protein denaturation, as indicated by the detection of more non-polar amino acids from the protein overlayer. nih.gov

Interactive Table: Protein Adsorption on PEGylated Surfaces

| Protein | Molecular Weight (kDa) | Adsorption Trend with Increasing PEG Density | Factors Influencing Adsorption |

|---|---|---|---|

| Myoglobin | 16 | Decreases | Protein size, PEG density |

| Albumin | 67 | Decreases | PEG density, Protein structure |

Cellular Uptake Mechanisms of Conjugates (In Vitro)

The conjugation of therapeutic or imaging agents with molecules like this compound can significantly influence their interaction with cells, including their mechanism of uptake. The PEG chain length is a critical determinant in this process.

Studies on dendron micelles with varying PEG chain lengths have shown that shorter PEG chains (e.g., 600 g/mol ) result in charge-dependent cellular interactions. acs.org For example, positively charged micelles with short PEG chains exhibited significant non-specific cellular interactions, whereas those with longer PEG chains (2000 g/mol ) did not, even with a positive surface charge. acs.org Negatively charged (e.g., with -COOH end groups) and neutral micelles with short PEG chains showed no significant cellular interactions. acs.org This suggests that for short PEG linkers like PEG8, the terminal functional group's charge can play a more pronounced role in dictating cell interactions.

The mechanism of cellular uptake for nanoparticles is often through endocytosis. nih.gov For PEGylated nanoparticles, the uptake can be influenced by the PEG linker. For instance, the cellular uptake of folate-conjugated liposomes in folate receptor-overexpressing KB cells was significantly enhanced compared to non-targeted liposomes. dovepress.com While in vitro studies did not show a significant difference in uptake based on PEG-linker length, in vivo results indicated that longer linkers led to greater tumor accumulation. dovepress.com The uptake of nanoparticles can occur via various endocytic pathways, including clathrin-mediated endocytosis, caveolae-dependent uptake, and macropinocytosis. nih.govresearchgate.net For example, gold nanoparticles coated with dicarboxylic PEG and targeted to the hERG1 channel on pancreatic cancer cells were internalized via clathrin-/caveolae-independent endocytosis and trafficked to lysosomes. nih.gov

Conformational Dynamics and Solution Behavior of PEG-Dicarboxylic Acids

The behavior of this compound in solution is governed by the conformational freedom of its PEG chain and the ionization state of its terminal carboxylic acid groups. These factors are, in turn, influenced by the surrounding environment.

Influence of Environmental Factors (e.g., pH, Ionic Strength) on Chain Conformation

The conformation of polymers with ionizable groups, such as PEG-dicarboxylic acids, is sensitive to changes in pH and ionic strength. The carboxylic acid termini of this compound have a pKa value that determines their protonation state. At a pH below the pKa, the carboxyl groups are protonated (-COOH) and neutral, while at a pH above the pKa, they are deprotonated (-COO⁻) and negatively charged.

This change in charge state significantly affects the polymer's conformation. For polyelectrolyte brushes, which are polymers tethered to a surface, a decrease in pH below the pKa of the acidic groups leads to their protonation, reducing electrostatic repulsion between polymer chains and causing the brush to collapse. acs.org Conversely, an increase in pH above the pKa leads to deprotonation, increased electrostatic repulsion, and swelling of the brush. acs.org Similarly, for PEG-dicarboxylic acids in solution, at low pH, the neutral molecule may adopt a more compact, random coil conformation. At higher pH, the repulsion between the negatively charged termini could lead to a more extended conformation.

Ionic strength also plays a crucial role. An increase in the concentration of ions in the solution can screen the electrostatic repulsion between the charged carboxylate groups at high pH. mdpi.com This "salting-out" effect can cause the extended polymer chains to become more flexible and adopt a more collapsed or distorted conformation. mdpi.com Studies on comb polymers with a polyelectrolyte backbone and neutral PEG side chains have shown that these molecules exhibit less conformational change under high ionic strength conditions compared to pure polyelectrolytes, as the PEG chains can shield the charged backbone. harvard.edu

Interactive Table: Environmental Effects on PEG-Dicarboxylic Acid Conformation

| Environmental Factor | Condition | Effect on Carboxylic Groups | Resulting Conformation |

|---|---|---|---|

| pH | Low (below pKa) | Protonated (neutral) | More compact, random coil |

| pH | High (above pKa) | Deprotonated (negative) | More extended due to electrostatic repulsion |

Aggregation Phenomena in Solutions

The aggregation of molecules in solution is a complex phenomenon that can be influenced by factors such as concentration, solvent properties, and intermolecular forces. For amphiphilic molecules like PEG-dicarboxylic acids, aggregation can lead to the formation of micelles or other self-assembled structures.

Studies on alternating amphiphilic copolymers of hydrophobic dicarboxylic acids and hydrophilic PEG units have shown that for shorter PEG units, the copolymers can form micellar structures. uc.edu These micelles consist of cores of hydrophobic dicarboxylic acid units embedded in a PEG-rich matrix, surrounded by a corona of PEG chains. uc.edu Further decreasing the PEG unit length can lead to the formation of gels composed of interconnected micelles. uc.edu

The aggregation of dicarboxylic acids can also be induced by other molecules. For example, a triazine-based fluorinated AIEgen (aggregation-induced emission gen) has been shown to selectively recognize and induce the aggregation of dicarboxylic acids with closely positioned carboxyl groups, leading to a fluorescence turn-on. rsc.org While this compound has a flexible PEG spacer, the principles of hydrophobic and hydrophilic interactions driving aggregation are still relevant. The likelihood of self-aggregation would depend on the concentration and the balance between the hydrophilicity of the PEG chain and the potential for intermolecular interactions between the dicarboxylic acid ends.

Role of Poly(ethylene glycol) Chain Length in Modulating Interactions

The length of the PEG chain is a critical parameter that modulates the biological interactions of PEGylated molecules and nanoparticles. acs.orgnih.govrsc.orgnih.gov This is due to its influence on particle size, PEG conformation (mushroom vs. brush), and the thickness and surface coverage of the PEG corona. acs.org

Shorter PEG chains, such as the eight ethylene (B1197577) glycol units in this compound, can lead to different interaction profiles compared to longer chains. As mentioned earlier, nanoparticles with shorter PEG chains (e.g., 600 g/mol ) exhibit charge-dependent cellular interactions, where the terminal group's charge has a significant impact. acs.org In contrast, longer PEG chains (e.g., 2000 g/mol ) can effectively shield the surface charge, leading to minimal cellular interaction regardless of the terminal group. acs.org

The length of the PEG linker can also affect the binding of targeting ligands to their receptors. While longer PEG chains are often used to create a "stealth" effect, they can also hinder the interaction between a targeting moiety and its receptor if the chain is too long. dovepress.comnih.gov Studies have shown that there is an optimal PEG chain length for antibody-receptor interactions. nih.gov For instance, nanoparticles coated with PEG-3000 were found to have the optimal chain length for antibody-mediated delivery to dendritic cells, inducing better antigen-specific T-cell responses compared to shorter or longer PEG chains. nih.gov However, some studies suggest that a shorter linker may provide a more favorable receptor-ligand interaction by limiting the conformational freedom of the ligand. dovepress.com

In terms of protein adsorption, both PEG chain length and grafting density are important. While some studies suggest that longer PEG chains are more effective at resisting protein adsorption at lower grafting densities, other research indicates that short PEG chains can be as effective as long chains if the grafting density is sufficiently high. rsc.orgregulations.gov

Advanced Analytical Characterization of Hoocch2o Peg8 Ch2cooh and Its Conjugates

Spectroscopic Methods for Probing Functionalization and Reactivity

Spectroscopic techniques are indispensable for the detailed characterization of HOOCCH2O-PEG8-CH2COOH and its derivatives. These methods provide insights into the molecular structure, the presence and reactivity of functional groups, and the successful formation of conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including this compound and its derivatives. libretexts.orgnih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom within the molecule. libretexts.orgnih.gov

In the ¹H NMR spectrum of this compound, the protons of the ethylene (B1197577) glycol backbone typically appear as a complex multiplet in the region of 3.5-3.8 ppm. The protons of the methylene (B1212753) groups adjacent to the carboxylic acid moieties (—CH₂COOH) are expected to resonate at a slightly downfield-shifted position, generally around 4.0-4.2 ppm, due to the electron-withdrawing effect of the carboxyl group. The acidic protons of the carboxyl groups themselves are often broad and may exchange with residual water in the solvent, making their observation variable.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. libretexts.org The carbons of the PEG backbone would show a characteristic signal around 70 ppm. The carbons of the methylene groups adjacent to the carboxyl functions and the carboxyl carbons themselves would appear at distinct chemical shifts, further confirming the structure.

When this compound is conjugated to another molecule, such as a peptide or a small molecule drug, NMR spectroscopy can confirm the successful formation of an amide or ester linkage. This is evidenced by the appearance of new signals and shifts in the resonances of the protons and carbons near the site of conjugation. For example, the formation of an amide bond would lead to a downfield shift of the adjacent methylene protons and the appearance of a characteristic amide proton signal in the ¹H NMR spectrum.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Functional Group | Chemical Shift (ppm) |

|---|---|

| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.6 |

| Methylene adjacent to COOH (-CH₂-COOH) | ~4.1 |

Infrared (IR) and Raman Spectroscopy for Functional Group Tracking

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in a molecule. horiba.comyoutube.com Both methods probe the vibrational modes of molecules, but they are based on different physical principles and often provide complementary information. horiba.com

In the IR spectrum of this compound, the most prominent and diagnostic absorption bands would be those corresponding to the carboxylic acid and ether functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp band around 1700-1730 cm⁻¹. The C-O stretching vibrations of the PEG backbone give rise to a strong, broad absorption in the 1050-1150 cm⁻¹ region.

Raman spectroscopy offers a complementary fingerprint of the molecule. horiba.com While the O-H stretch is often weak in Raman, the C=O stretch of the carboxylic acid is typically observed. The C-C and C-O stretching modes of the PEG backbone will also be present.

Upon conjugation, for instance, through the formation of an amide bond, IR and Raman spectroscopy can track the disappearance of the carboxylic acid bands and the appearance of new bands characteristic of the amide linkage. The amide I band (primarily C=O stretch) typically appears around 1650 cm⁻¹, and the amide II band (N-H bend and C-N stretch) is found around 1550 cm⁻¹ in the IR spectrum. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of N-H stretching vibrations (if applicable) further confirm the reaction.

Table 2: Key IR Absorption Frequencies for this compound and its Amide Conjugate

| Functional Group | This compound (cm⁻¹) | Amide Conjugate (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Absent |

| C=O Stretch (Carboxylic Acid) | 1700-1730 | Absent |

| C-O Stretch (Ether) | 1050-1150 | 1050-1150 |

| Amide I (C=O Stretch) | - | ~1650 |

UV-Vis Spectroscopy for Conjugate Characterization

UV-Vis spectroscopy is a valuable tool for characterizing the conjugates of this compound, particularly when the attached molecule possesses a chromophore (a part of a molecule that absorbs light). The PEG linker itself does not have significant UV-Vis absorbance. However, if it is conjugated to a protein, a fluorescent dye, or a drug that absorbs in the UV-Vis range, the resulting spectrum can be used to confirm and quantify the conjugation.

For example, if this compound is conjugated to a protein, the characteristic protein absorbance at around 280 nm (due to tryptophan and tyrosine residues) can be monitored. The concentration of the protein in the conjugate can be determined using the Beer-Lambert law. If the attached molecule has a unique absorbance at a different wavelength, the ratio of the absorbances can be used to estimate the degree of conjugation.

Chromatographic and Electrophoretic Techniques for Product Purity and Size

Chromatographic and electrophoretic methods are essential for assessing the purity, size, and charge heterogeneity of this compound and its conjugates. These techniques separate molecules based on their physical and chemical properties, allowing for the identification and quantification of the desired product and any impurities.

Size Exclusion Chromatography (SEC) for Polymer Characterization

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC) or gel filtration chromatography (GFC), is a powerful technique for characterizing the molecular weight and molecular weight distribution of polymers. nih.govazom.comchromatographyonline.comshimadzu.cz In SEC, molecules are separated based on their hydrodynamic volume as they pass through a column packed with porous material. shimadzu.czpaint.org Larger molecules elute first, as they are excluded from the pores, while smaller molecules have a longer path and elute later. shimadzu.czpaint.org

For this compound, SEC can be used to confirm its molecular weight and assess its polydispersity. A narrow, symmetrical peak indicates a monodisperse or narrowly distributed sample, which is desirable for a well-defined linker. The presence of multiple peaks or a broad peak could indicate the presence of impurities or a mixture of PEG chains of different lengths.

When this compound is conjugated to a larger molecule like a protein, SEC is instrumental in separating the conjugate from the unreacted protein and linker. The conjugate will have a larger hydrodynamic volume and will therefore elute earlier than the unconjugated protein. By comparing the chromatograms of the reaction mixture with those of the starting materials, the efficiency of the conjugation reaction can be assessed.

Table 3: Expected Elution Order in SEC

| Component | Relative Molecular Size | Elution Order |

|---|---|---|

| Protein-PEG Conjugate | Largest | First |

| Unconjugated Protein | Intermediate | Second |

Capillary Electrophoresis (CE) for Charge and Purity Assessment

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. bioanalysis-zone.comsciex.com It is particularly useful for assessing the purity and charge heterogeneity of biomolecules and their conjugates. nih.govdiva-portal.org

Capillary Zone Electrophoresis (CZE) is a mode of CE where the separation occurs in a buffer-filled capillary. For this compound, which is a dicarboxylic acid, CZE can be used to assess its purity. At a pH above its pKa, the molecule will be negatively charged and will migrate towards the anode. The presence of impurities with different charge states would result in separate peaks.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,2'-(PEG-8)bis(acetic acid) |

| Polyethylene (B3416737) glycol |

| Tryptophan |

Mass Spectrometry for Molecular Weight and Conjugate Confirmation

Mass spectrometry is an indispensable tool for the characterization of polyethylene glycol (PEG) derivatives like this compound and their conjugates. It provides crucial information on molecular weight distribution, the success of conjugation, and the stoichiometry of the resulting products.

MALDI-TOF MS for Polymer Mass Distribution

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for determining the molecular weight and structural properties of polymers like PEG. bath.ac.uk It allows for the measurement of the absolute molecular weight of individual polymer chains within a sample, revealing the distribution of chain lengths. bath.ac.uk

In the analysis of PEG derivatives, MALDI-TOF MS spectra typically show a series of peaks separated by 44 Da, which corresponds to the mass of the PEG monomer unit (C2H4O). bath.ac.uk This characteristic pattern confirms the sample's identity as a PEG-containing compound. For a dicarboxylic acid-terminated PEG like this compound, the analysis can confirm the presence of the terminal carboxyl groups. In positive ion mode, PEG and its derivatives often ionize as sodium adducts ([M+Na]+). researchgate.net In negative ion mode, the deprotonated molecule ([M-H]-) or adducts with alkali metals may be observed. researchgate.net

The sample preparation for MALDI-TOF MS is critical for optimal ionization and detection. bath.ac.uk A common method involves mixing the PEG sample with a matrix solution, such as α-cyano-4-hydroxycinnamic acid (CHCA), and a cationizing agent, like sodium trifluoroacetate (B77799) (NaTFA), before spotting it onto a target plate. bath.ac.uk

A hypothetical MALDI-TOF MS analysis of this compound would be expected to show a distribution of peaks centered around the average molecular weight of the polymer. The spacing between the peaks would be approximately 44.03 Da, corresponding to the ethylene glycol monomer unit. The table below illustrates a theoretical peak list for a sample with a central n=8 oligomer.

Table 1: Theoretical MALDI-TOF MS Peak List for this compound ([M+Na]+)

| Number of Monomers (n) | Chemical Formula | Exact Mass (Da) | [M+Na]+ (m/z) |

| 7 | C28H54O17 | 662.3412 | 685.3306 |

| 8 | C30H58O18 | 706.3673 | 729.3567 |

| 9 | C32H62O19 | 750.3934 | 773.3828 |

ESI-HRMS for Accurate Mass and Conjugate Stoichiometry

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is another vital technique, particularly for confirming the successful conjugation of this compound to other molecules and determining the stoichiometry of the resulting conjugate. ESI is a soft ionization technique that can produce multiply charged ions, making it suitable for analyzing large molecules. When coupled with a high-resolution mass analyzer, it provides highly accurate mass measurements, which are essential for confirming elemental compositions.